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Introduction
Methyl 5-formylpyrazine-2-carboxylate is a heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous

biologically active molecules, and the presence of both a formyl and a methyl ester group on

this scaffold provides two versatile handles for chemical modification. This guide provides a

comprehensive overview of the physical and chemical properties of Methyl 5-formylpyrazine-
2-carboxylate, along with detailed experimental protocols for its synthesis and

characterization, to support its application in research and development. Pyrazine derivatives

are known to exhibit a wide range of pharmacological activities, making this compound a

valuable building block for the synthesis of novel therapeutic agents.[1][2]
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A thorough understanding of the physicochemical properties of a compound is fundamental for

its application in synthetic chemistry and drug development. These properties influence its

reactivity, solubility, and formulation characteristics.

General Properties
Property Value Source

IUPAC Name
methyl 5-formyl-2-

pyrazinecarboxylate

CAS Number 710322-57-9

Molecular Formula C₇H₆N₂O₃

Molecular Weight 166.14 g/mol

Physical Form Solid

Purity ≥98%

Predicted and Comparative Physical Properties
While experimentally determined data for some physical properties of Methyl 5-
formylpyrazine-2-carboxylate are not readily available in the literature, we can infer likely

characteristics based on structurally similar compounds, such as Methyl 5-methylpyrazine-2-

carboxylate.
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Property
Predicted/Comparative
Value

Notes and References

Melting Point

Expected to be a solid with a

distinct melting point. For

comparison, the melting point

of Methyl 5-methylpyrazine-2-

carboxylate is 92 °C.

[3][4]

Boiling Point
Predicted to be around 234.1 ±

35.0 °C.

[3] (for Methyl 5-

methylpyrazine-2-carboxylate)

Solubility

Expected to be soluble in polar

organic solvents like

dichloromethane and

methanol. Aqueous solubility is

likely limited due to the

hydrophobic nature of the

methyl ester.

[3][5] (for Methyl 5-

methylpyrazine-2-carboxylate)

Storage
Store in an inert atmosphere at

2-8°C.

Spectroscopic Data Interpretation
Spectroscopic analysis is essential for the structural elucidation and purity assessment of

Methyl 5-formylpyrazine-2-carboxylate. Below is a predictive guide to its spectral

characteristics based on the analysis of related pyrazine derivatives.[1][6][7]

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

formyl proton, and the methyl ester protons. The electron-withdrawing nature of the nitrogen

atoms and the carbonyl groups will deshield the aromatic protons, shifting them downfield.

Aromatic protons: Expected in the δ 8.5-9.5 ppm range as singlets or doublets, characteristic

of the pyrazine ring protons.

Formyl proton (-CHO): A sharp singlet is anticipated in the δ 9.8-10.5 ppm region.
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Methyl ester protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl carbons (C=O): Two distinct signals are expected in the downfield region, one for

the ester carbonyl (δ ~165 ppm) and one for the aldehyde carbonyl (δ ~190 ppm).

Aromatic carbons: Signals for the pyrazine ring carbons are expected in the δ 130-160 ppm

range.

Methyl ester carbon (-OCH₃): A signal is anticipated around δ 52-55 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

C=O stretching (ester and aldehyde): Strong absorption bands are expected in the region of

1700-1740 cm⁻¹ for the ester and 1680-1710 cm⁻¹ for the aldehyde.

C-H stretching (aromatic and aldehyde): Aromatic C-H stretching bands will appear around

3000-3100 cm⁻¹, while the aldehyde C-H stretch will show two weak bands around 2720 and

2820 cm⁻¹.

C-O stretching (ester): A strong band is expected in the 1200-1300 cm⁻¹ region.

C=N stretching (pyrazine ring): Bands in the 1500-1600 cm⁻¹ region are characteristic of the

pyrazine ring.[8]

Mass Spectrometry (Predicted)
The mass spectrum should show the molecular ion peak (M⁺) at m/z = 166. Fragmentation

patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl

group (-CHO, m/z = 29).
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The chemical reactivity of Methyl 5-formylpyrazine-2-carboxylate is dictated by the interplay

of the electron-deficient pyrazine ring and the two functional groups: the methyl ester and the

formyl group.

Reactivity of the Pyrazine Ring
The pyrazine ring is an electron-deficient system, which makes it susceptible to nucleophilic

attack, particularly when activated by electron-withdrawing substituents. However, the formyl

and ester groups are deactivating towards electrophilic aromatic substitution.

Reactivity of the Formyl Group
The aldehyde functionality is a key site for a variety of chemical transformations.

Oxidation
The formyl group can be readily oxidized to the corresponding carboxylic acid, 5-

(methoxycarbonyl)pyrazine-2-carboxylic acid, using standard oxidizing agents such as

potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction
The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) using mild

reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium

aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester.

Nucleophilic Addition
The electrophilic carbon of the formyl group is susceptible to nucleophilic attack. This allows for

a range of reactions, including:

Grignard Reactions: Reaction with Grignard reagents (R-MgX) will yield secondary alcohols.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) will form a cyanohydrin.

Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[9][10][11]

Methyl 5-formylpyrazine-2-carboxylate can react with a phosphonium ylide (Wittig reagent)
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to form a 5-(alkenyl)pyrazine-2-carboxylate derivative. The stereochemical outcome of the

reaction (E/Z selectivity) depends on the nature of the ylide used.[10][11]

Reactants
Products

Methyl 5-formylpyrazine-2-carboxylate
5-(Alkenyl)pyrazine-2-carboxylate

Wittig Reaction

Triphenylphosphine oxide
(Ph₃P=O)

Phosphonium Ylide
(Ph₃P=CHR)

Click to download full resolution via product page

Caption: The Wittig reaction of Methyl 5-formylpyrazine-2-carboxylate.

Reactivity of the Methyl Ester Group
The ester functionality offers another site for chemical modification.

Hydrolysis
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formylpyrazine-2-

carboxylic acid, under either acidic or basic conditions. Basic hydrolysis using a reagent like

sodium hydroxide (NaOH) is typically more common.

Transesterification
Reaction with another alcohol in the presence of an acid or base catalyst can lead to the

exchange of the methyl group for a different alkyl or aryl group.

Amidation
The ester can be converted to an amide by reaction with an amine. This reaction is often

facilitated by heating or by converting the ester to a more reactive acyl chloride.
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Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for Methyl 5-formylpyrazine-2-carboxylate is not

readily available in peer-reviewed literature, a plausible synthetic route can be devised based

on established methods for the synthesis of related pyrazine derivatives.[12][13][14] A common

approach involves the esterification of the corresponding carboxylic acid.

Proposed Synthesis of Methyl 5-formylpyrazine-2-
carboxylate

5-Methylpyrazine-2-carboxylic acid

Oxidation

e.g., SeO₂

5-Formylpyrazine-2-carboxylic acid

Esterification

Methanol, Acid catalyst

Methyl 5-formylpyrazine-2-carboxylate

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Methyl 5-formylpyrazine-2-carboxylate.

Experimental Protocol: Esterification of 5-
Formylpyrazine-2-carboxylic Acid
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This protocol is a general guideline and may require optimization.

Materials:

5-Formylpyrazine-2-carboxylic acid

Methanol (anhydrous)

Sulfuric acid (concentrated) or Thionyl chloride

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Magnesium sulfate or Sodium sulfate (anhydrous)

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

Acid-Catalyzed Esterification (Fischer Esterification): a. To a solution of 5-formylpyrazine-2-

carboxylic acid in an excess of anhydrous methanol, slowly add a catalytic amount of

concentrated sulfuric acid. b. Heat the reaction mixture to reflux and monitor the progress of

the reaction by Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture to

room temperature and carefully neutralize the excess acid with a saturated solution of

sodium bicarbonate. d. Remove the methanol under reduced pressure. e. Extract the

aqueous residue with an organic solvent (e.g., dichloromethane). f. Wash the combined

organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Via Acyl Chloride: a. Convert 5-formylpyrazine-2-carboxylic acid to the corresponding acyl

chloride by reacting with thionyl chloride, with or without a catalytic amount of

dimethylformamide (DMF). b. Carefully remove the excess thionyl chloride under reduced

pressure. c. Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane

and cool in an ice bath. d. Slowly add anhydrous methanol to the solution. e. Allow the

reaction to proceed to completion (monitor by TLC). f. Work up the reaction mixture by
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washing with a saturated sodium bicarbonate solution and then brine. g. Dry the organic

layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification:

The crude Methyl 5-formylpyrazine-2-carboxylate can be purified by column chromatography

on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or

by recrystallization from a suitable solvent.

Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400

MHz or higher spectrometer.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to the ¹H NMR.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the sample directly on the ATR crystal.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) on

an FTIR spectrometer.

Mass Spectrometry (MS):

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Data Acquisition: Analyze the sample using an appropriate ionization technique, such as

Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer.

Safety and Handling
Methyl 5-formylpyrazine-2-carboxylate should be handled with appropriate safety

precautions in a well-ventilated fume hood.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

Conclusion
Methyl 5-formylpyrazine-2-carboxylate is a valuable and versatile building block for organic

synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide

range of chemical transformations, enabling the creation of diverse molecular architectures.

This guide provides a foundational understanding of its properties and reactivity, along with

practical experimental guidance, to facilitate its use in the discovery and development of new

chemical entities. Further research to fully characterize its physical properties and explore its

reactivity in greater detail is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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